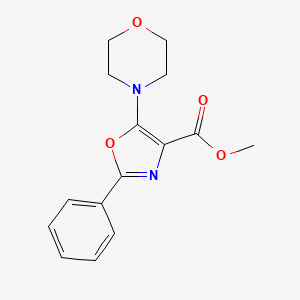![molecular formula C19H28N2O3 B5503604 7-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5503604.png)
7-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of spiro compounds like 1-oxa-3,8-diazaspiro[4.5]decan-2-ones involves intricate chemical reactions, often aiming to explore their potential as therapeutic agents. For instance, a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones were synthesized for screening as antihypertensive agents, highlighting the diversity and complexity in synthesizing spiro compounds (Caroon et al., 1981).
Molecular Structure Analysis
The molecular structure of spiro compounds, including 1-oxa-3,7-diazaspiro[4.4]nonan-2-ones, is characterized by their spiro configuration, which involves a quaternary carbon atom that is a part of two rings. This unique structure contributes to their chemical behavior and potential interactions with biological systems. X-ray analysis has been used to study the crystalline and molecular structures of such compounds, providing insights into their conformation and structural characteristics (Silaichev et al., 2012).
Chemical Reactions and Properties
Spiro compounds like 1-oxa-3,7-diazaspiro[4.4]nonan-2-ones are involved in various chemical reactions, including cycloadditions and reactions with enamines, leading to the formation of complex heterocyclic structures. These reactions are critical for exploring the chemical properties and potential applications of these compounds in medicinal chemistry (Chiaroni et al., 2000).
Scientific Research Applications
Synthesis and Antihypertensive Activity
Compounds within the 1-oxa-3,8-diazaspiro[4.5]decan-2-one family have been synthesized and screened for their antihypertensive properties. For example, derivatives substituted at the 8 position demonstrated varying degrees of activity as antihypertensive agents. These studies highlight the potential of spirocyclic compounds in developing new treatments for hypertension, underscoring the importance of structural modification to optimize therapeutic effects (Caroon et al., 1981).
Structural and Molecular Studies
The structural characteristics of spirocyclic compounds have been extensively studied, revealing insights into their chemical behavior and potential applications. For instance, the synthesis of azaspiro[4.5]decane systems through oxidative cyclization offers a pathway to generate compounds with complex spirocyclic structures, which are integral to exploring their functional applications in medicinal chemistry and materials science (Martin‐Lopez & Bermejo, 1998).
Spirolactams as Conformationally Restricted Pseudopeptides
Spirolactams, akin to the structure , serve as conformationally restricted pseudopeptides. These compounds are utilized in peptide synthesis to mimic specific dipeptide sequences, offering potential applications in drug design by influencing protein-protein interactions. The synthesis and conformational analysis of such spirocyclic compounds pave the way for novel therapeutic agents, highlighting their versatility and potential in medicinal chemistry (Fernandez et al., 2002).
properties
IUPAC Name |
7-[[4-(3-hydroxy-3-methylbutyl)phenyl]methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-18(2,23)9-8-15-4-6-16(7-5-15)12-21-11-10-19(14-21)13-20(3)17(22)24-19/h4-7,23H,8-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWAYYDJAXJTKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)CN2CCC3(C2)CN(C(=O)O3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[4-(3-Hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-[(4-morpholinylacetyl)amino]benzoate](/img/structure/B5503523.png)


![N-[(5-methyl-2-pyrazinyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B5503543.png)

![1-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indazole](/img/structure/B5503566.png)
![2-ethoxy-4-[(hydroxyimino)methyl]phenyl 3-nitrobenzoate](/img/structure/B5503572.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethoxy-N-methylbenzamide](/img/structure/B5503581.png)
![5-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]carbonyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5503585.png)
![N-(2-chlorophenyl)-2-{[(3-fluorobenzylidene)amino]oxy}acetamide](/img/structure/B5503591.png)
![2-[2-(3,3-diphenyl-1-piperidinyl)-2-oxoethyl]morpholine hydrochloride](/img/structure/B5503599.png)
![8-[(4-chlorophenyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5503615.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5503621.png)
